

Benchmarking ALX-5407 Hydrochloride Against Newer GlyT1 Inhibitors: A Comparative Guide

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Compound of Interest

Compound Name: ALX-5407 hydrochloride

Cat. No.: B030177

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pioneering Glycine Transporter 1 (GlyT1) inhibitor, **ALX-5407 hydrochloride**, against a selection of newer agents that have since entered development. By examining key preclinical and clinical data, this document aims to provide a valuable resource for researchers in neuroscience and drug discovery, facilitating informed decisions in the ongoing quest for effective treatments for central nervous system (CNS) disorders.

The inhibition of GlyT1 is a promising therapeutic strategy for conditions characterized by glutamatergic hypofunction, such as schizophrenia. By blocking the reuptake of glycine, a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, GlyT1 inhibitors elevate synaptic glycine levels, thereby enhancing NMDA receptor-mediated neurotransmission. ALX-5407 was a foundational tool in validating this therapeutic hypothesis. This guide will benchmark its properties against more recent inhibitors that have progressed to later stages of clinical development, including bitopertin, iclepertin (BI 425809), PF-03463275, and SSR504734.

Comparative Analysis of GlyT1 Inhibitors

The following tables summarize the in vitro potency and available pharmacokinetic properties of ALX-5407 and selected newer GlyT1 inhibitors.

Table 1: In Vitro Potency and Selectivity of GlyT1 Inhibitors

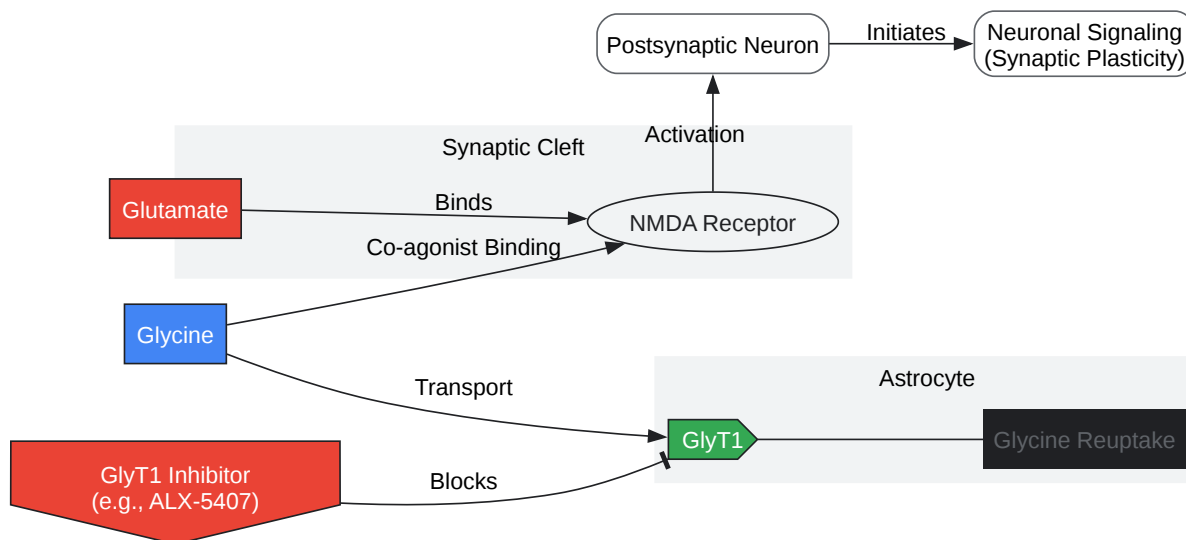
Compound	Target	IC50 (nM)	Ki (nM)	Selectivity	Mechanism of Action
ALX-5407 HCl	Human GlyT1c	3[1][2]	-	>33,000-fold vs. GlyT2 (>100 µM)[3][4]	Non-transportable inhibitor[3][4]
Bitopertin	Human GlyT1b	22-25[1]	8.1[1]	High selectivity vs. GlyT2 (no effect up to 30 µM)[1]	Non-competitive inhibitor[1]
Iclepertin (BI 425809)	Human SK-N-MC cells	5.0[5]	-	Inactive against GlyT2[5]	Potent and selective inhibitor[5]
PF-03463275	Human GlyT1	-	13	-	Competitive inhibitor
SSR504734	Human GlyT1	18	-	-	Selective and reversible inhibitor

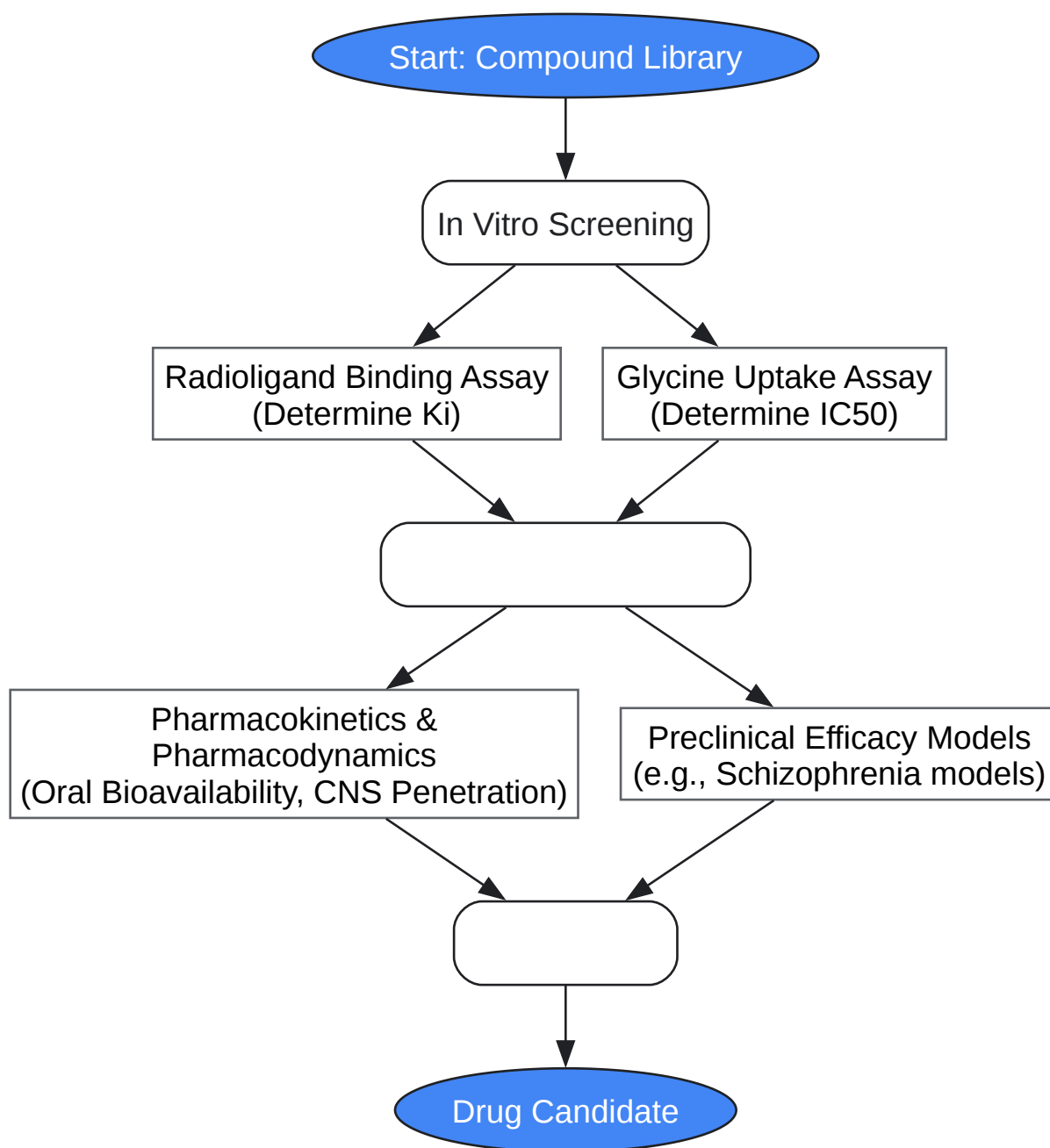
Table 2: Comparative Pharmacokinetic Properties

Compound	Oral Bioavailability	CNS Penetration	Key Findings
ALX-5407 HCl	Orally active[1]	Increases glycine levels in rat prefrontal cortex[1]	Considered a valuable research tool but with potential pharmacokinetic and/or safety issues for clinical development.[6]
Bitopertin	-	-	In rats, exhibits slow absorption and a very long terminal half-life (35-110 hours).[7]
Iclepertin (BI 425809)	Absolute bioavailability of 72% (25 mg tablet, fasted) [3]	Achieves dose-dependent increases in cerebrospinal fluid (CSF) glycine levels in rats and humans, indicating target engagement in the brain.[5][8]	Generally safe and well-tolerated in Phase I studies.[5]
PF-03463275	Orally bioavailable	Demonstrates dose-related target occupancy in the human brain.[4]	Doses of 10-60 mg BID produced ~44-83% GlyT1 occupancy in schizophrenia patients.[4]
SSR504734	Good oral bioavailability in preclinical models	Increases extracellular glycine levels in the rat prefrontal cortex.	-

Signaling Pathways and Experimental Workflows

To visually represent the underlying mechanisms and experimental processes discussed, the following diagrams are provided in the DOT language for Graphviz.





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